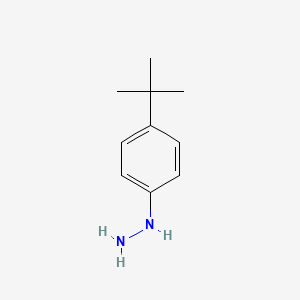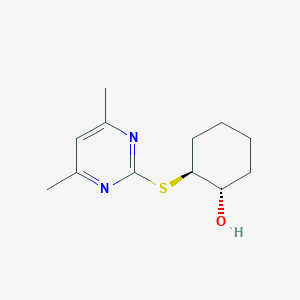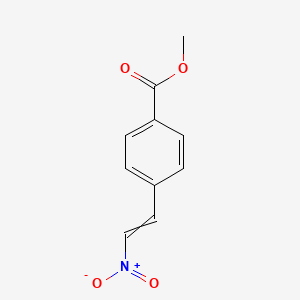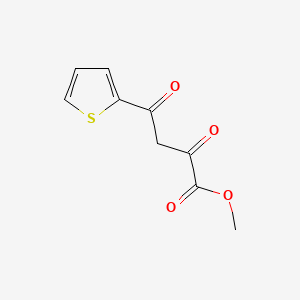
(4-叔丁基苯基)肼
描述
“(4-Tert-butylphenyl)hydrazine” is a chemical compound with the molecular formula C10H16N2 . It is used in the ring transformations of heterocyclic compounds and in the identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands .
Synthesis Analysis
The synthesis of “(4-Tert-butylphenyl)hydrazine” involves several steps. One method involves the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . Another method involves the reduction of the corresponding aminoxyl with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of “(4-Tert-butylphenyl)hydrazine” is characterized by a combination of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be determined using techniques such as IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
“(4-Tert-butylphenyl)hydrazine” can undergo various chemical reactions. For instance, it can participate in the synthesis of pyrazoles, a class of heterocyclic compounds . It can also react with carbonyl compounds to form hydrazones .
Physical And Chemical Properties Analysis
“(4-Tert-butylphenyl)hydrazine” is a white to light yellow crystal powder . Its empirical formula is C10H16N2, and it has a formula weight of 164.247 Da .
科学研究应用
Organic Building Blocks
“(4-Tert-butylphenyl)hydrazine” is used as an organic building block in chemical synthesis . Organic building blocks are fundamental components in organic synthesis and are often used to construct more complex molecules. They are versatile and can be used in a variety of chemical reactions, making them valuable in the creation of pharmaceuticals, dyes, polymers, and many other chemical products.
Electrocatalytic Synthesis of Imidazo-fused N-heteroaromatic Compounds
“(4-Tert-butylphenyl)hydrazine” has been used in the electrocatalytic synthesis of imidazo-fused N-heteroaromatic compounds . This process involves the use of “(4-Tert-butylphenyl)hydrazine” as an electrocatalyst for the synthesis of imidazopyridines and related N-heteroaromatic compounds through intramolecular [3 + 2] annulation . This metal-free electrocatalytic method provides straightforward access to the N-heteroaromatic compounds from readily available materials without the need for external chemical oxidants .
作用机制
The mechanism of action of “(4-Tert-butylphenyl)hydrazine” in chemical reactions often involves nucleophilic addition. For example, in the Wolff-Kishner reduction, a carbonyl compound reacts with hydrazine to form a hydrazone, which then loses nitrogen gas along with protonation to give the alkane product .
属性
IUPAC Name |
(4-tert-butylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCNTDHLKSHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957876 | |
| Record name | (4-tert-Butylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)hydrazine | |
CAS RN |
36600-66-5 | |
| Record name | (4-tert-Butylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (4-Tert-butylphenyl)hydrazine in the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?
A1: (4-Tert-butylphenyl)hydrazine acts as a crucial reactant in the Fischer indole synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. [] It reacts with cycloheptanone in the presence of sodium acetate and sulfuric acid in glacial acetic acid. This reaction leads to the formation of the desired indole derivative, highlighting the compound's utility in constructing this specific heterocyclic system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)

![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)


